molecular formula C19H14FN5O2S B11262201 N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B11262201
M. Wt: 395.4 g/mol
InChI Key: KTZGGZILPQIJJW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a purine core, a fluorophenyl group, and a sulfanylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the purine derivative with a thiol and an acylating agent to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could be effective in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14FN5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14FN5O2S/c20-12-6-8-13(9-7-12)23-15(26)10-28-19-24-16-17(21-11-22-18(16)27)25(19)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,23,26)(H,21,22,27)

InChI Key

KTZGGZILPQIJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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